molecular formula C14H9FN2O B3241367 6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile CAS No. 145835-09-2

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile

Cat. No. B3241367
CAS RN: 145835-09-2
M. Wt: 240.23 g/mol
InChI Key: ASBTXFRDJATCKA-UHFFFAOYSA-N
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Description

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile, also known as Foeniculum vulgare, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nicotinonitriles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in immune cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have antioxidant properties, which may help protect against oxidative stress and related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile in lab experiments is its high purity and reliability. The synthesis method has been optimized for high yield and purity, making it a reliable source for scientific research. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on 6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile. One direction is to further elucidate the mechanism of action, which may lead to the development of more targeted therapies for various diseases. Another direction is to investigate the potential use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, more research is needed to fully understand the safety and toxicity of this compound, which will be important for its potential use in clinical settings.

Scientific Research Applications

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant properties. These properties make it a promising candidate for the development of new drugs and therapies for various diseases.

properties

IUPAC Name

6-[2-(4-fluorophenyl)-2-oxoethyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-12-4-2-11(3-5-12)14(18)7-13-6-1-10(8-16)9-17-13/h1-6,9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBTXFRDJATCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=NC=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile

Synthesis routes and methods

Procedure details

To a solution of 3-cyano-6-methylpyridine (High Force Research Limited) (0.59 g 1,5 mmol) and ethyl 4-fluorobenzoate (0.84 g 5 mmol) (Aldrich) in dry THF (15 ml) stirring under nitrogen at −70° (Dricold/ethanol) was added dropwise lithium bis(trimethylsilyl)amide (10 ml M solution in hexane 10 mmol). The reaction was allowed to warm to room temperature, stirred under nitrogen for 20 hr, poured into water (200 ml) and extracted with ethyl acetate (3×50 ml). The combined extracts were washed with water (50 ml), brine (50 ml) and dried (MgSO4). Removal of solvent gave a solid which was crystallised from ethanol to give the title compound as a yellow solid (0.74 g 62%) which existed as a mixture of keto- and enol-forms by NMR. MH+: 241; mp: 170-1710 (uncorrected)
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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